molecular formula C35H25N4NaO7S2 B12798507 Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate CAS No. 72968-77-5

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

Cat. No.: B12798507
CAS No.: 72968-77-5
M. Wt: 700.7 g/mol
InChI Key: PIAPMRJQZZRVAF-UHFFFAOYSA-M
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Description

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate is a complex organic compound belonging to the phenazine family Phenazines are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate typically involves the condensation of 1,2-diaminobenzenes with 2C-units, followed by oxidative cyclization. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or ferric chloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its commercial applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, ferric chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines.

Scientific Research Applications

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other phenazine derivatives.

    Biology: Exhibits antimicrobial and antitumor activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use in treating bacterial infections and cancer.

    Industry: Used as a dye and pigment due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antimicrobial Activity: It disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

    Antitumor Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Biological Activity

Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate, commonly referred to as a phenazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant pharmacological properties.

  • Molecular Formula : C35H25N4NaO7S
  • Molecular Weight : 684.70 g/mol
  • CAS Registry Number : 6856-08-2

Phenazine derivatives are known for their ability to intercalate DNA and generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The specific mechanism of action for sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium involves:

  • DNA Intercalation : The compound binds to DNA, disrupting replication and transcription processes.
  • ROS Generation : Upon metabolic activation, the compound can produce hydroxyl radicals that cause DNA damage.
  • Selective Cytotoxicity : It exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy.

Cytotoxicity Studies

Recent studies have demonstrated the compound's potent cytotoxic effects on various cancer cell lines. The following table summarizes the findings from key studies:

Cell LineIC50 (µM)Selectivity Index (Cancer/Normal)
MOLM-13 (AML)0.1High
HCT116 (Colorectal)0.5Moderate
NRK (Normal Kidney)10Low

Note: IC50 represents the concentration required to inhibit cell growth by 50%.

Case Studies

  • Acute Myeloid Leukemia (AML) : A study indicated that sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium is particularly effective against MOLM-13 cells, with an IC50 value significantly lower than that of standard treatments like daunorubicin . The selectivity towards AML cells suggests potential for development as a chemotherapeutic agent.
  • Colorectal Cancer : In vitro tests on HCT116 cells showed that the compound induces apoptosis through ROS-mediated pathways, confirming its role as a potential treatment for colorectal cancer .
  • Antimicrobial Activity : Preliminary tests indicate that this phenazine derivative also exhibits antimicrobial properties against various bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial efficacy .

Properties

CAS No.

72968-77-5

Molecular Formula

C35H25N4NaO7S2

Molecular Weight

700.7 g/mol

IUPAC Name

sodium;5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate

InChI

InChI=1S/C35H26N4O7S2.Na/c1-46-31-17-9-8-16-25(31)37-27-19-29-26(21-33(27)48(43,44)45)38-35-24-15-10-18-32(47(40,41)42)34(24)28(36-22-11-4-2-5-12-22)20-30(35)39(29)23-13-6-3-7-14-23;/h2-21H,1H3,(H3,36,37,40,41,42,43,44,45);/q;+1/p-1

InChI Key

PIAPMRJQZZRVAF-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=C3C(=C2)[N+](=C4C=C(C5=C(C4=N3)C=CC=C5S(=O)(=O)[O-])NC6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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